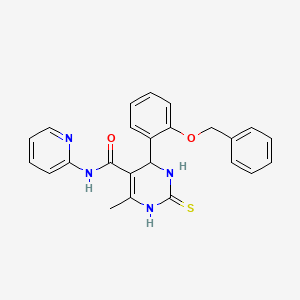

4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structural profile, making it an intriguing subject of study in various scientific fields. Its molecular framework combines aromatic systems, a pyrimidine ring, and a thioxo group, each of which contributes to its distinct chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step procedures that start with commercially available materials. Common starting materials include substituted benzaldehydes, pyridine derivatives, and thiourea. Key steps typically involve:

Condensation reactions to form intermediate compounds.

Cyclization to construct the pyrimidine ring.

Subsequent functionalization to attach the benzyloxy and pyridinyl groups.

Industrial Production Methods: Industrial-scale synthesis would require optimizing reaction conditions for yield and purity. This often means employing catalysts, varying solvent systems, and controlling temperature and pH. Techniques such as continuous flow chemistry might be utilized for efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, which might target the benzylic position or the thioxo group.

Reduction: Reduction typically affects the pyrimidine ring or the nitrogens within its structure.

Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution reactions due to their activated state.

Common Reagents and Conditions:

Oxidizing agents: like KMnO4, CrO3.

Reducing agents: such as NaBH4, LiAlH4.

Substitution conditions: often involve reagents like halogens or nucleophiles.

Major Products:

Oxidation: can yield sulfoxide or sulfone derivatives.

Reduction: might generate dihydro derivatives.

Substitution: leads to a variety of substituted aromatic products.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties

- Recent studies have indicated that compounds similar to this tetrahydropyrimidine derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thioxo groups have shown promise in targeting cancer cells by inducing apoptosis and inhibiting proliferation .

- A study focused on molecular hybrids derived from similar structures reported enhanced anticancer activity compared to their individual components. This suggests that the incorporation of the tetrahydropyrimidine scaffold may potentiate the anticancer effects of other pharmacophores .

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties. In silico studies have indicated potential inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions the compound as a candidate for further development as an anti-inflammatory agent .

- Antimicrobial Activity

Synthesis and Derivatives

The synthesis of 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through various synthetic routes involving condensation reactions and cyclization processes. The exploration of different substituents on the tetrahydropyrimidine ring has led to a library of derivatives with varied biological activities.

Case Studies

-

Cytotoxicity Evaluation

- A case study demonstrated that specific derivatives of tetrahydropyrimidines exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis highlighted the importance of both the thioxo group and the pyridine moiety in enhancing cytotoxicity .

- Molecular Docking Studies

Mecanismo De Acción

The mechanism involves interaction with specific molecular targets:

Enzymes: Binding to active sites, altering enzyme activity.

Pathways: Modulating signaling pathways critical in disease progression. Its effects are exerted through non-covalent interactions, including hydrogen bonding and π-π stacking.

Comparación Con Compuestos Similares

Compared to other pyrimidine derivatives, 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific functional groups which enhance its reactivity and interaction capabilities. Similar compounds include:

6-methyl-2-thiouracil: Similar in having a methyl and a thiol group but lacks the extended aromatic systems.

N-(pyridin-2-yl)-6-methyl-4-phenyl-2-thioxopyrimidine: Shares the pyridine and thioxo functionalities but varies in other substituents.

There's so much to explore with such a versatile compound

Actividad Biológica

The compound 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines and their derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O2S, indicating the presence of various functional groups that contribute to its biological activity. The structure features a thioxo group, a pyridine ring, and a benzyloxy substituent which may enhance its interaction with biological targets.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. In vitro studies reveal that compounds with similar structures often exhibit:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibition of fungal pathogens such as Candida albicans.

Case Study: Antimicrobial Evaluation

A recent study evaluated a series of pyrimidine derivatives for their antimicrobial efficacy. The minimum inhibitory concentration (MIC) for the tested compounds ranged from 0.8 to 6.25 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of the thioxo group in the compound is hypothesized to be crucial for its antimicrobial activity.

Antitumor Activity

Pyrimidine derivatives are also recognized for their antitumor properties. The compound's structural features suggest potential interactions with DNA and RNA synthesis pathways, leading to cytotoxic effects on cancer cells.

Research Findings

In one study, a related pyrimidine derivative demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicative of strong antitumor activity . The mechanism was attributed to the inhibition of key enzymes involved in nucleotide synthesis.

Antiviral Activity

The antiviral potential of pyrimidines is well-documented, particularly against RNA viruses. Compounds similar to the one discussed have been shown to inhibit viral replication through various mechanisms.

Pyrimidine derivatives can interfere with viral RNA polymerase or inhibit viral entry into host cells. This suggests that our compound may possess similar antiviral properties, although specific studies are required to confirm this.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key modifications in the chemical structure can significantly enhance or reduce activity:

- Substituents : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and affinity for biological targets.

- Ring Modifications : Variations in the pyridine or thioxo components can impact solubility and bioavailability.

Comparative Analysis

Propiedades

IUPAC Name |

6-methyl-4-(2-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-13-7-8-14-25-20)22(28-24(31)26-16)18-11-5-6-12-19(18)30-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLSBSAPWHQOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.